Cas no 2229499-05-0 (3-(1-methylcyclohexyl)oxypiperidine)

3-(1-methylcyclohexyl)oxypiperidine Chemical and Physical Properties
Names and Identifiers
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- 3-(1-methylcyclohexyl)oxypiperidine
- EN300-1780982
- 3-[(1-methylcyclohexyl)oxy]piperidine
- 2229499-05-0
-
- Inchi: 1S/C12H23NO/c1-12(7-3-2-4-8-12)14-11-6-5-9-13-10-11/h11,13H,2-10H2,1H3
- InChI Key: MCNSFMWEQCGSCR-UHFFFAOYSA-N
- SMILES: O(C1CNCCC1)C1(C)CCCCC1
Computed Properties
- Exact Mass: 197.177964357g/mol
- Monoisotopic Mass: 197.177964357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3Ų
- XLogP3: 2.2
3-(1-methylcyclohexyl)oxypiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1780982-0.05g |
3-[(1-methylcyclohexyl)oxy]piperidine |
2229499-05-0 | 0.05g |
$888.0 | 2023-09-20 | ||
Enamine | EN300-1780982-2.5g |
3-[(1-methylcyclohexyl)oxy]piperidine |
2229499-05-0 | 2.5g |
$2071.0 | 2023-09-20 | ||
Enamine | EN300-1780982-5.0g |
3-[(1-methylcyclohexyl)oxy]piperidine |
2229499-05-0 | 5g |
$3065.0 | 2023-06-03 | ||
Enamine | EN300-1780982-1g |
3-[(1-methylcyclohexyl)oxy]piperidine |
2229499-05-0 | 1g |
$1057.0 | 2023-09-20 | ||
Enamine | EN300-1780982-0.25g |
3-[(1-methylcyclohexyl)oxy]piperidine |
2229499-05-0 | 0.25g |
$972.0 | 2023-09-20 | ||
Enamine | EN300-1780982-0.5g |
3-[(1-methylcyclohexyl)oxy]piperidine |
2229499-05-0 | 0.5g |
$1014.0 | 2023-09-20 | ||
Enamine | EN300-1780982-10.0g |
3-[(1-methylcyclohexyl)oxy]piperidine |
2229499-05-0 | 10g |
$4545.0 | 2023-06-03 | ||
Enamine | EN300-1780982-1.0g |
3-[(1-methylcyclohexyl)oxy]piperidine |
2229499-05-0 | 1g |
$1057.0 | 2023-06-03 | ||
Enamine | EN300-1780982-5g |
3-[(1-methylcyclohexyl)oxy]piperidine |
2229499-05-0 | 5g |
$3065.0 | 2023-09-20 | ||
Enamine | EN300-1780982-10g |
3-[(1-methylcyclohexyl)oxy]piperidine |
2229499-05-0 | 10g |
$4545.0 | 2023-09-20 |
3-(1-methylcyclohexyl)oxypiperidine Related Literature
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
Additional information on 3-(1-methylcyclohexyl)oxypiperidine
Research Brief on 3-(1-methylcyclohexyl)oxypiperidine (CAS: 2229499-05-0) in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the growing interest in novel heterocyclic compounds, particularly those with potential therapeutic applications. Among these, 3-(1-methylcyclohexyl)oxypiperidine (CAS: 2229499-05-0) has emerged as a compound of significant interest due to its unique structural features and pharmacological potential. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The structural motif of 3-(1-methylcyclohexyl)oxypiperidine combines a piperidine ring with a methylcyclohexyl ether moiety, which is known to confer favorable pharmacokinetic properties such as improved metabolic stability and membrane permeability. Recent studies have explored its role as a key intermediate in the synthesis of more complex molecules targeting central nervous system (CNS) disorders, including neuropathic pain and neurodegenerative diseases. The compound's ability to modulate specific neurotransmitter systems has been a focal point of current research.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of 3-(1-methylcyclohexyl)oxypiperidine exhibited high affinity for sigma-1 and sigma-2 receptors, which are implicated in various pathological conditions, including cancer and psychiatric disorders. The compound's unique stereochemistry was found to be crucial for its receptor binding specificity, opening new avenues for the development of selective sigma receptor modulators.
Another significant development involves the application of 3-(1-methylcyclohexyl)oxypiperidine in the design of prodrugs. A recent patent application (WO2023051234) describes its use as a promoiety to enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs). The compound's lipophilic nature and metabolic stability make it particularly suitable for this purpose, potentially addressing formulation challenges associated with several drug candidates in clinical development.
From a synthetic chemistry perspective, novel routes for the preparation of 3-(1-methylcyclohexyl)oxypiperidine have been reported, including asymmetric catalytic hydrogenation methods that yield enantiomerically pure forms of the compound. These advances are critical given the increasing importance of chirality in drug development and the need for efficient, scalable synthetic protocols that meet regulatory requirements for pharmaceutical manufacturing.
Looking ahead, research on 3-(1-methylcyclohexyl)oxypiperidine is expected to expand into new therapeutic areas. Preliminary data suggest its potential utility in immuno-oncology, where it may serve as a scaffold for small-molecule immune checkpoint inhibitors. Additionally, computational studies predict favorable interactions with emerging targets in metabolic diseases, positioning this compound as a versatile building block in medicinal chemistry.
In conclusion, 3-(1-methylcyclohexyl)oxypiperidine represents a promising chemical entity with diverse applications in pharmaceutical research and development. Its unique structural features, combined with recent synthetic advances and growing understanding of its biological activities, make it a compound worthy of continued investigation. Future research directions should focus on expanding its therapeutic applications, optimizing its pharmacological properties, and exploring its potential in combination therapies.
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